molecular formula C10H21NO2 B14661288 2-Nitrodecane CAS No. 50627-07-1

2-Nitrodecane

Cat. No.: B14661288
CAS No.: 50627-07-1
M. Wt: 187.28 g/mol
InChI Key: NBEQSRNSHBBRHZ-UHFFFAOYSA-N
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Description

2-Nitrodecane is an organic compound with the molecular formula C10H21NO2 It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrodecane can be synthesized through several methods:

    Direct Nitration: One common method involves the nitration of decane using nitric acid.

    Displacement Reactions: Another method involves the displacement of a halogen atom in a decane derivative with a nitrite ion.

    Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.

Industrial Production Methods: Industrial production of this compound often relies on the direct nitration method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors where decane and nitric acid are continuously fed, and the product is distilled off.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium cyanide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction: 2-Decylamine.

    Substitution: 2-Methoxydecane.

    Oxidation: Nitrate esters of decane.

Scientific Research Applications

2-Nitrodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrodecane primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly polar and can participate in various chemical reactions, including reduction and substitution. In biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

  • Nitromethane (CH3NO2)
  • Nitroethane (C2H5NO2)
  • 1-Nitropropane (C3H7NO2)
  • 2-Nitropropane (C3H7NO2)

Comparison: 2-Nitrodecane is unique among nitroalkanes due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to shorter-chain nitroalkanes like nitromethane and nitroethane . Additionally, the longer carbon chain can influence its solubility and reactivity in various solvents and reaction conditions .

Properties

CAS No.

50627-07-1

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-nitrodecane

InChI

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3

InChI Key

NBEQSRNSHBBRHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)[N+](=O)[O-]

Origin of Product

United States

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